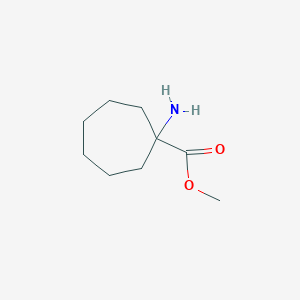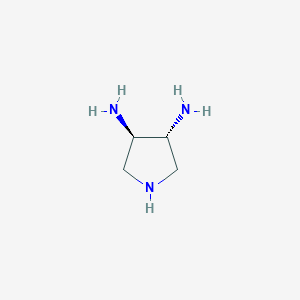![molecular formula C9H9NO B069851 3-Ethylfuro[2,3-b]pyridine CAS No. 182819-47-2](/img/structure/B69851.png)
3-Ethylfuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylfuro[2,3-b]pyridine (EF-P) is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activity. EF-P is a fused ring system that contains a pyridine ring and a furan ring with an ethyl group attached to the furan ring. This compound has been synthesized using different methods and has shown promising results in various biological applications.
Mechanism of Action
The mechanism of action of 3-Ethylfuro[2,3-b]pyridine is not fully understood, but it is believed to interact with specific cellular targets, leading to its biological activity. 3-Ethylfuro[2,3-b]pyridine has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and physiological effects:
3-Ethylfuro[2,3-b]pyridine has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-Ethylfuro[2,3-b]pyridine has also been reported to induce apoptosis (programmed cell death) in cancer cells, leading to its potential use as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
3-Ethylfuro[2,3-b]pyridine has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit high purity and high yield. 3-Ethylfuro[2,3-b]pyridine has also shown promising results in various biological applications. However, the limitations of 3-Ethylfuro[2,3-b]pyridine include its limited solubility in water and its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Ethylfuro[2,3-b]pyridine. One potential direction is to further investigate its mechanism of action and cellular targets. This could lead to the development of more specific and effective drugs. Another direction is to study the potential use of 3-Ethylfuro[2,3-b]pyridine in combination with other drugs or therapies for the treatment of various diseases. Additionally, the synthesis of 3-Ethylfuro[2,3-b]pyridine analogs with improved solubility and reduced toxicity could lead to the development of new drugs with enhanced biological activity.
Synthesis Methods
3-Ethylfuro[2,3-b]pyridine can be synthesized using different methods, including Pd-catalyzed cross-coupling reactions, intramolecular cyclization, and microwave-assisted synthesis. The most commonly used method is the Pd-catalyzed cross-coupling reaction, which involves coupling of an aryl halide with a furan derivative in the presence of Pd catalyst and a base. This method has been reported to yield high purity and high yield of 3-Ethylfuro[2,3-b]pyridine.
Scientific Research Applications
3-Ethylfuro[2,3-b]pyridine has shown potential biological activity in various scientific research applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activity. 3-Ethylfuro[2,3-b]pyridine has also been studied for its potential use in drug discovery and development.
properties
CAS RN |
182819-47-2 |
|---|---|
Product Name |
3-Ethylfuro[2,3-b]pyridine |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-ethylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-7-6-11-9-8(7)4-3-5-10-9/h3-6H,2H2,1H3 |
InChI Key |
VBGKQFWCRHHPAT-UHFFFAOYSA-N |
SMILES |
CCC1=COC2=C1C=CC=N2 |
Canonical SMILES |
CCC1=COC2=C1C=CC=N2 |
synonyms |
Furo[2,3-b]pyridine, 3-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)





![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)




